N-[1-(hydroxymethyl)cyclopropyl]-4-methyl-3-methylsulfonylbenzamide
Description
N-[1-(hydroxymethyl)cyclopropyl]-4-methyl-3-methylsulfonylbenzamide is a complex organic compound characterized by a cyclopropyl group attached to a hydroxymethyl group, a benzamide core, and a methylsulfonyl substituent
Properties
IUPAC Name |
N-[1-(hydroxymethyl)cyclopropyl]-4-methyl-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-9-3-4-10(7-11(9)19(2,17)18)12(16)14-13(8-15)5-6-13/h3-4,7,15H,5-6,8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEUMRZTRUGKKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2(CC2)CO)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(hydroxymethyl)cyclopropyl]-4-methyl-3-methylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the cyclopropyl intermediate. One common method involves the hydroboration of 1-alkynyl-1-boronate esters followed by in situ transmetalation to generate 1-alkenyl-1,1-borozinc intermediates, which then react with aldehydes to form cyclopropyl carbinols . The final step involves the coupling of the cyclopropyl carbinol with a benzamide derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(hydroxymethyl)cyclopropyl]-4-methyl-3-methylsulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide core or the cyclopropyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the benzamide core.
Scientific Research Applications
N-[1-(hydroxymethyl)cyclopropyl]-4-methyl-3-methylsulfonylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialized chemicals.
Mechanism of Action
The mechanism of action of N-[1-(hydroxymethyl)cyclopropyl]-4-methyl-3-methylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The cyclopropyl group can form covalent bonds with nucleophilic sites in biological molecules, while the benzamide core can interact with various receptors and enzymes. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its biological activity.
Comparison with Similar Compounds
N-[1-(hydroxymethyl)cyclopropyl]-4-methyl-3-methylsulfonylbenzamide can be compared with other similar compounds, such as:
N-[1-(hydroxymethyl)cyclopropyl]carbamic acid phenylmethyl ester: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Cyclopropanemethanol: Shares the cyclopropyl and hydroxymethyl groups but lacks the benzamide and methylsulfonyl substituents, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
